Boc-D-Tyr-OMe

Catalog No.
S1768174
CAS No.
76757-90-9
M.F
C15H21NO5
M. Wt
295.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-D-Tyr-OMe

CAS Number

76757-90-9

Product Name

Boc-D-Tyr-OMe

IUPAC Name

methyl (2R)-3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate

Molecular Formula

C15H21NO5

Molecular Weight

295.33 g/mol

InChI

InChI=1S/C15H21NO5/c1-15(2,3)21-14(19)16-12(13(18)20-4)9-10-5-7-11(17)8-6-10/h5-8,12,17H,9H2,1-4H3,(H,16,19)/t12-/m1/s1

InChI Key

NQIFXJSLCUJHBB-GFCCVEGCSA-N

SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)O)C(=O)OC

Synonyms

76757-90-9;Boc-D-Tyr-OMe;(R)-Methyl2-((tert-butoxycarbonyl)amino)-3-(4-hydroxyphenyl)propanoate;Boc-D-tyrosinemethylester;methylBOC-D-tyrosinate;Boc-D-Tyrosine-Methylester;15188_ALDRICH;SCHEMBL2574440;15188_FLUKA;MolPort-000-861-439;NQIFXJSLCUJHBB-GFCCVEGCSA-N;ZINC2522587;MFCD00057824;ZINC02522587;AKOS015850962;CS11061;VA50090;AJ-37211;AK-73080;BR-73080;SC-82691;N-t-butoxycarbonyl-D-tyrosinemethylester;AB0026636;KB-210328;AM20060727

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)O)C(=O)OC

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)O)C(=O)OC

Boc-D-Tyr-OMe, also known as N-(tert-Butoxycarbonyl)-D-tyrosine methyl ester, is a derivative of the amino acid D-tyrosine. It has the molecular formula C15H21NO5 and a molecular weight of 295.33 g/mol. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group and a methyl ester on the carboxylic acid group, which enhances its stability and makes it suitable for use in peptide synthesis. Boc-D-Tyr-OMe is a valuable building block in the production of peptides and peptidomimetics, facilitating various bio

Synthesis of Peptides and Proteins:

(R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-hydroxyphenyl)propanoate, also known as Boc-D-Tyrosine methyl ester or N-Boc-D-Tyr-OMe, is a valuable intermediate for the synthesis of peptides and proteins containing D-Tyrosine, an important non-natural amino acid. The tert-butoxycarbonyl (Boc) group acts as a protecting group for the amino functionality, allowing for selective modification and coupling reactions during peptide chain assembly. [, ]

Studies on Tyrosine Kinases:

D-Tyrosine derivatives have been investigated for their potential to inhibit tyrosine kinases, enzymes involved in cell signaling pathways. Boc-D-Tyr-OMe can be used as a starting material for the synthesis of more complex D-Tyrosine-based inhibitors, which may be useful in understanding and treating diseases associated with abnormal tyrosine kinase activity. []

Antibody-Drug Conjugates (ADCs):

Boc-D-Tyr-OMe can be employed in the development of antibody-drug conjugates (ADCs), which are therapeutic agents that combine the targeting ability of antibodies with the cytotoxicity of drugs. The D-Tyrosine moiety can be incorporated into the linker or payload of the ADC, potentially improving its efficacy and specificity. []

  • Oxidation: The phenolic hydroxyl group can be oxidized to form quinones, which are reactive compounds that can participate in further chemical transformations.
  • Reduction: The ester group can be reduced to yield the corresponding alcohol, expanding its utility in synthetic chemistry.
  • Substitution: The Boc protecting group can be removed under acidic conditions, resulting in the free amine, which is crucial for peptide bond formation.

Common reagents used in these reactions include hydrogen peroxide or potassium permanganate for oxidation, lithium aluminum hydride or sodium borohydride for reduction, and trifluoroacetic acid for Boc group removal .

Boc-D-Tyr-OMe exhibits significant biological activity as it is involved in the synthesis of biologically active peptides. Its incorporation into peptide chains allows for the modulation of biological functions, such as enzyme activity and receptor interactions. The compound has been utilized in developing peptide-based therapeutics and drug delivery systems, demonstrating potential applications in cancer treatment through targeted drug delivery mechanisms .

The synthesis of Boc-D-Tyr-OMe typically involves the esterification of N-(tert-Butoxycarbonyl)-D-tyrosine with methanol in the presence of an acid catalyst. This reaction is conducted under reflux conditions to ensure complete conversion of starting materials. In industrial settings, continuous flow reactors may be employed to enhance control over reaction conditions and improve yield and purity .

Boc-D-Tyr-OMe finds extensive applications across various fields:

  • Peptide Synthesis: It serves as a critical building block in synthesizing peptides and peptidomimetics.
  • Biological Research: The compound is used in studies involving peptide interactions and biological pathways.
  • Pharmaceutical Development: It plays a role in creating peptide-based drugs with therapeutic potential.
  • Material Science: Boc-D-Tyr-OMe is utilized in producing peptide-based materials with specific functionalities .

Research has shown that Boc-D-Tyr-OMe interacts with various enzymes and proteins during peptide synthesis. For instance, it participates in reactions catalyzed by carboxypeptidase Y, facilitating peptide bond formation with other amino acids. Additionally, studies have explored its role in developing nanoparticles for drug delivery, highlighting its capacity to influence cellular processes and signaling pathways .

Boc-D-Tyr-OMe shares structural similarities with several other compounds. Here are some notable examples:

Compound NameCAS NumberSimilarity
(S)-Ethyl 2-((tert-butoxycarbonyl)amino)-3-(4-hydroxyphenyl)propanoate18938-60-80.99
(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(3,4-dihydroxyphenyl)propanoate37169-36-10.97
tert-Butyl ((benzyloxy)carbonyl)-L-tyrosinate16881-33-70.96

These compounds share similar functional groups or structural motifs but differ in their specific applications or biological activities. The unique combination of the Boc protecting group and the methyl ester functionality in Boc-D-Tyr-OMe distinguishes it from these similar compounds, making it particularly useful in peptide synthesis and related applications .

Protecting GroupIntroduction ConditionsDeprotection ConditionsStabilityApplication in Tyrosine Chemistry
Boc (tert-Butoxycarbonyl)Boc₂O, Et₃N or DMAP in organic solventTFA/DCM, HCl/AcOH, mild acid conditionsStable to base, hydrogenolysis conditionsPrimary amino protection, compatible with multiple side chain protections
Fmoc (9-Fluorenylmethoxycarbonyl)Fmoc-Cl, Na₂CO₃ or Fmoc-OSu, NaHCO₃Piperidine/DMF, DBU, morpholine, basic conditionsStable to acid, compatible with Boc chemistryα-Amino protection in modern SPPS, UV-monitored deprotection
Z/Cbz (Benzyloxycarbonyl)Benzyl chloroformate, AcOHH₂/Pd-C, HBr/AcOH, catalytic hydrogenolysisStable to base, mild acid conditionsClassical amino protection, compatible with acid-labile side chains
Trt (Trityl)Trt-Cl, Et₃N in organic solventTFA, mild acid treatmentStable to base conditionsHydroxyl protection in tyrosine derivatives
Alloc (Allyloxycarbonyl)Alloc₂O, Alloc-Cl, NaOH, DIPEAPd(PPh₃)₄ with scavengerStable to base and acid conditionsOrthogonal protection strategy, selective removal

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a transformative methodology for the efficient preparation of N-tert-butoxycarbonyl-D-tyrosine methyl ester, offering substantial improvements in reaction rates, yields, and energy efficiency compared to conventional heating methods [8] [9] [12]. This technology leverages the direct interaction between microwave radiation and polar molecules to achieve rapid and uniform heating throughout the reaction mixture [13].

The optimization of microwave-assisted protocols for amino acid esterification has demonstrated remarkable efficiency improvements, with typical reaction times reduced from several hours to 10-30 minutes [9] [12]. Temperature optimization studies indicate that reaction temperatures between 70-100°C provide optimal conditions for tert-butoxycarbonyl protection and subsequent esterification reactions [12] [13].

Power settings for microwave-assisted synthesis typically range from 40-100 watts, with 60-80 watts representing the optimal range for most amino acid derivatization reactions [9]. Higher power settings may lead to localized overheating and increased side product formation, while insufficient power results in incomplete reactions and reduced yields [12].

Solvent selection plays a crucial role in microwave-assisted synthesis protocols, with polar solvents such as methanol, ethanol, and dimethylformamide providing superior microwave absorption characteristics [11] [12]. These solvents facilitate efficient energy transfer and contribute to improved reaction homogeneity compared to non-polar alternatives [13].

The implementation of simultaneous cooling systems during microwave irradiation prevents thermal runaway reactions and allows for precise temperature control [12]. This approach enables the use of higher irradiation powers while maintaining optimal reaction temperatures, resulting in improved yields and reduced side product formation [9] [13].

Table 2: Microwave-Assisted Synthesis Protocol Optimization

ParameterConventional MethodMicrowave-AssistedOptimization Range
Temperature (°C)25-8080-12070-100 (optimal)
Power (W)N/A (External heating)40-10060-80 (optimal)
Reaction Time (min)60-72010-3015-25 (optimal)
Solvent SystemVarious organic solventsPolar solvents preferredMeOH, EtOH, DMF preferred
Yield ImprovementBaseline (100%)110-200%Up to 96.5% vs 37.3%
Reaction Rate EnhancementBaseline (1x)10-50xUp to 36x faster

Solid-Phase versus Solution-Phase Synthesis Approaches

The selection between solid-phase and solution-phase methodologies for N-tert-butoxycarbonyl-D-tyrosine methyl ester synthesis depends on multiple factors including scale requirements, purification considerations, and automation capabilities [43] [44] [45]. Each approach offers distinct advantages and limitations that must be carefully evaluated based on specific synthetic objectives [47] [48].

Solid-phase peptide synthesis provides exceptional advantages in terms of purification efficiency and automation potential [14] [43]. The immobilization of growing peptide chains on solid supports enables facile washing steps that effectively remove unreacted reagents and side products without the need for complex extraction procedures [44] [48]. This methodology proves particularly advantageous for small-scale synthesis and research applications where high purity products are essential [45] [47].

The automation capabilities of solid-phase synthesis represent a significant advantage for routine production of N-tert-butoxycarbonyl-D-tyrosine methyl ester containing peptides [43] [48]. Modern automated synthesizers can perform multiple coupling, washing, and deprotection cycles with minimal manual intervention, thereby reducing labor costs and improving reproducibility [14] [45].

Solution-phase synthesis offers superior scalability for industrial production applications, as reactions are not limited by resin loading capacity [43] [11]. This approach enables the synthesis of multi-kilogram quantities of N-tert-butoxycarbonyl-D-tyrosine methyl ester using conventional reactor systems [44] [45]. The homogeneous nature of solution-phase reactions facilitates real-time monitoring and process control through spectroscopic methods [46].

Reagent efficiency considerations favor solution-phase approaches, particularly for large-scale production where stoichiometric quantities of coupling reagents can be employed [43] [45]. Solid-phase synthesis typically requires excess reagents to drive reactions to completion due to the heterogeneous nature of the reaction environment [44] [48].

Table 3: Solid-Phase vs Solution-Phase Synthesis Comparison

AspectSolid-Phase SynthesisSolution-Phase Synthesis
ScalabilityLimited by resin capacity (0.1-5 mmol)Excellent - industrial scale feasible
Purification EaseExcellent - simple washing stepsComplex - multiple extractions/chromatography
Automation PotentialHigh - easily automatedModerate - requires complex handling
Reagent EfficiencyModerate - excess reagents requiredHigh - stoichiometric quantities
Reaction MonitoringDifficult - heterogeneous systemExcellent - homogeneous monitoring
Time EfficiencyFast - parallel processingSlower - sequential purifications

Chiral Resolution and Enantiomeric Purity Control

The maintenance of enantiomeric purity throughout the synthesis of N-tert-butoxycarbonyl-D-tyrosine methyl ester represents a critical quality parameter that requires sophisticated analytical methodologies and careful process control [15] [16] [18]. Contemporary chiral resolution techniques employ advanced chromatographic and spectroscopic methods to achieve detection limits as low as 0.1% for enantiomeric impurities [19].

Chiral high-performance liquid chromatography serves as the gold standard for enantiomeric purity analysis of N-tert-butoxycarbonyl-D-tyrosine methyl ester [15] [19]. This methodology utilizes specialized chiral stationary phases that can effectively separate D and L enantiomers through differential interactions with the chiral selector [16] [18]. Detection limits of 0.1-1.0% enantiomeric impurity are routinely achievable with analysis times ranging from 15-45 minutes [19].

Gas chromatography-mass spectrometry with chiral phases provides an alternative analytical approach that offers enhanced sensitivity for certain amino acid derivatives [16] [19]. This technique requires derivatization of the amino acid to volatile derivatives but can achieve detection limits as low as 0.1% with excellent mass spectral confirmation of peak identity [18].

Capillary electrophoresis employing chiral selectors represents a rapid and efficient method for enantiomeric purity determination [15] [18]. This technique utilizes DNA oligonucleotides or cyclodextrin derivatives as chiral selectors in the running buffer, enabling separation of enantiomers through differential migration rates [16] [19].

The prevention of racemization during synthesis constitutes a primary strategy for maintaining enantiomeric purity [19] [32]. Careful selection of coupling conditions, temperature control, and appropriate base selection minimize the risk of epimerization at the α-carbon center [30] [33]. The use of hydroxybenzotriazole and related coupling additives has been demonstrated to significantly reduce racemization during peptide bond formation [2] [14].

Table 4: Chiral Resolution and Enantiomeric Purity Control Methods

MethodDetection LimitAnalysis TimeSample RequirementApplicability to Boc-D-Tyr-OMe
Chiral HPLC0.1-1.0%15-45 min1-10 mgExcellent - direct analysis
GC-MS with Chiral Phases0.1-10%30-60 min0.1-1 mgGood - requires derivatization
Capillary Electrophoresis0.5-2.0%10-30 min0.01-0.1 mgGood - buffer dependent
Crystallization Resolution5-50%2-24 hours100-1000 mgModerate - limited solubility
Enzymatic Resolution1-10%1-8 hours10-100 mgLimited - substrate specificity

Large-Scale Production Challenges

The transition from laboratory-scale synthesis to commercial production of N-tert-butoxycarbonyl-D-tyrosine methyl ester presents numerous technical, economic, and regulatory challenges that require comprehensive process development and optimization strategies [36] [37] [38]. These challenges encompass raw material supply considerations, process scalability limitations, quality control requirements, and environmental sustainability concerns [39] [41] [42].

Raw material supply represents a fundamental challenge in large-scale production, particularly regarding the availability and quality of D-tyrosine starting material [36] [25]. The limited number of suppliers for enantiopure D-tyrosine necessitates careful vendor qualification and strategic inventory management to ensure consistent material supply [17] [40]. Additional considerations include the stability and storage requirements of tert-butyl dicarbonate, which requires careful handling and temperature control to prevent degradation [34] [41].

Process scalability involves complex engineering considerations related to heat transfer, mixing efficiency, and residence time distribution in large-scale reactors [38] [39]. The heterogeneous nature of many protection reactions requires sophisticated mixing systems to ensure uniform reagent distribution and consistent product quality [37] [42]. Computational fluid dynamics modeling and pilot plant studies are essential for successful scale-up of these processes [39].

Quality control requirements for pharmaceutical-grade N-tert-butoxycarbonyl-D-tyrosine methyl ester demand implementation of comprehensive analytical testing programs and statistical process control methodologies [17] [19] [41]. In-process monitoring systems must be developed to track critical quality parameters including enantiomeric purity, residual solvent levels, and impurity profiles throughout the manufacturing process [36] [40].

Regulatory compliance considerations necessitate early engagement with regulatory authorities and development of robust documentation systems that meet current Good Manufacturing Practice requirements [17] [40] [41]. Validation protocols must be established for all critical process parameters and analytical methods to ensure consistent product quality and regulatory acceptance [36].

Environmental considerations drive the implementation of green chemistry principles and solvent recovery systems to minimize waste generation and environmental impact [37] [42]. Process optimization efforts focus on reducing solvent usage, implementing efficient recycling systems, and developing alternative synthetic routes that minimize environmental footprint [38] [41].

Table 5: Large-Scale Production Challenges for N-tert-Butoxycarbonyl-D-Tyrosine Methyl Ester

Challenge CategorySpecific IssuesImpact LevelMitigation Strategies
Raw Material SupplyD-Tyrosine availability, Boc₂O stability, methanol qualityHighMultiple supplier qualification, inventory management
Process ScalabilityHeat transfer limitations, mixing efficiency, residence timeVery HighPilot plant studies, CFD modeling, modular design
Quality ControlEnantiomeric purity maintenance, impurity profiling, batch consistencyCriticalIn-process monitoring, statistical process control
Regulatory CompliancecGMP compliance, documentation, validation requirementsCriticalEarly regulatory engagement, robust documentation
Cost ManagementRaw material costs, energy consumption, waste disposalHighProcess optimization, alternative route development
Environmental ConsiderationsSolvent recovery, waste minimization, emission controlMediumGreen chemistry principles, solvent recycling

XLogP3

1.7

Dates

Modify: 2023-08-15

Explore Compound Types